molecular formula C5H8N4O2 B231362 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine CAS No. 18988-57-3

2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine

Cat. No. B231362
CAS RN: 18988-57-3
M. Wt: 152.24 g/mol
InChI Key: RKRZUYILVOYBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine, also known as ATDA, is a chemical compound that has been widely studied for its potential use in scientific research. ATDA belongs to the class of bicyclic amines and has a unique structure that makes it a valuable tool for investigating the nervous system and its functions.

Mechanism Of Action

2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine works by binding to the dopamine transporter and preventing the uptake of dopamine into the presynaptic neuron. This results in an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the nervous system depending on the location and function of the neurons involved.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine are complex and depend on the specific neural pathways and systems involved. Some of the effects that have been observed include changes in locomotor activity, alterations in the release of neurotransmitters, and changes in the firing rate of neurons.

Advantages And Limitations For Lab Experiments

2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has several advantages as a tool for scientific research. It has a high affinity for the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain. It is also relatively stable and easy to work with in the laboratory. However, there are also some limitations to the use of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine in lab experiments. For example, its effects can be highly variable depending on the specific neural pathways and systems involved, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research involving 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine. One area of interest is the use of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine to study the effects of drugs and other substances on the dopamine system. Another potential direction is the use of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine to investigate the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine and how they relate to its potential use as a tool for scientific research.

Synthesis Methods

The synthesis of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine is a complex process that involves several steps. One of the most common methods used to synthesize 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine is through the reaction of 1,5-cyclooctadiene with N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine. This reaction results in the formation of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine, which can then be purified and used for further research.

Scientific Research Applications

2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain. 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has also been used to study the effects of drugs and other substances on the nervous system.

properties

CAS RN

18988-57-3

Product Name

2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine

Molecular Formula

C5H8N4O2

Molecular Weight

152.24 g/mol

IUPAC Name

2-azatricyclo[3.3.1.13,7]decan-1-amine

InChI

InChI=1S/C9H16N2/c10-9-4-6-1-7(5-9)3-8(2-6)11-9/h6-8,11H,1-5,10H2

InChI Key

RKRZUYILVOYBOI-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(N3)N

Canonical SMILES

C1C2CC3CC1CC(C2)(N3)N

synonyms

2-Azaadamantan-1-amine

Origin of Product

United States

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